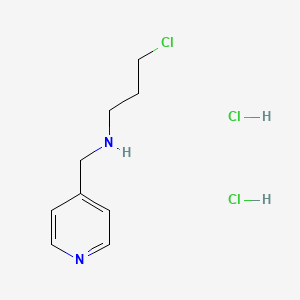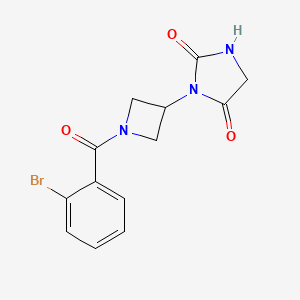
3-(1-(2-溴苯甲酰)氮杂环丁烷-3-基)咪唑烷-2,4-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is part of the imidazolidine-2,4-dione family, which is known for its diverse chemical and biological activities
科学研究应用
3-[1-(2-Bromobenzoyl)azetidin-3-yl]imidazolidine-2,4-dione has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
Drug Discovery: Its unique structure makes it a candidate for developing new pharmaceuticals.
Material Science: The compound’s properties can be exploited in creating new materials with specific functionalities.
作用机制
Target of Action
The primary targets of 3-(1-(2-Bromobenzoyl)azetidin-3-yl)imidazolidine-2,4-dione are currently unknown. This compound is a complex chemical with potential applications in scientific research due to its unique structure and properties. It’s part of the imidazole family, which is known for its broad range of chemical and biological properties .
Biochemical Pathways
Imidazole derivatives are known to impact a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole compounds are generally highly soluble in water and other polar solvents, which can influence their bioavailability .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-Bromobenzoyl)azetidin-3-yl]imidazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the reaction of 2-bromobenzoyl chloride with azetidin-3-ylamine to form the intermediate 1-(2-bromobenzoyl)azetidin-3-ylamine. This intermediate is then reacted with imidazolidine-2,4-dione under controlled conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Advanced techniques like continuous flow synthesis could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-[1-(2-Bromobenzoyl)azetidin-3-yl]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of its functional groups.
Cyclization Reactions: The azetidinyl and imidazolidine rings can undergo cyclization reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve mild temperatures and polar solvents.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Cyclization Reactions: Catalysts like Lewis acids or bases can facilitate cyclization under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
相似化合物的比较
Similar Compounds
- 3-(1-(3-Bromobenzoyl)azetidin-3-yl)imidazolidine-2,4-dione
- 3-(1-(4-Bromobenzoyl)azetidin-3-yl)imidazolidine-2,4-dione
Uniqueness
3-[1-(2-Bromobenzoyl)azetidin-3-yl]imidazolidine-2,4-dione is unique due to the specific positioning of the bromobenzoyl group, which can significantly influence its reactivity and interaction with biological targets. This positional specificity can lead to different biological activities and applications compared to its analogs.
属性
IUPAC Name |
3-[1-(2-bromobenzoyl)azetidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O3/c14-10-4-2-1-3-9(10)12(19)16-6-8(7-16)17-11(18)5-15-13(17)20/h1-4,8H,5-7H2,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWVPTUUFHRNCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2Br)N3C(=O)CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
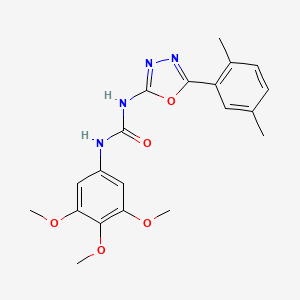
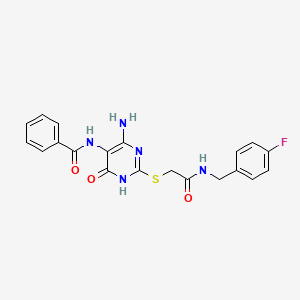
![1-[(4-Chlorophenyl)methyl]-4-methylpiperazine](/img/structure/B2458455.png)
![3,4-dimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B2458457.png)
![5-chloro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2458458.png)
![5-(3-chlorobenzyl)-3-(3,4-dimethoxyphenethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2458460.png)
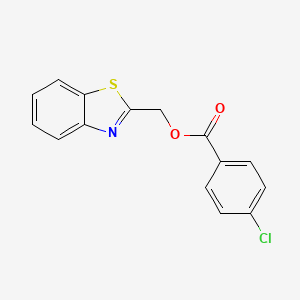
![4-Amino-1-cyclopentyl-N-[3-(diethylamino)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B2458463.png)
![1-(2,6-Difluorophenyl)-2-[(2-morpholinoethyl)amino]-2-oxoethyl acetate](/img/structure/B2458465.png)
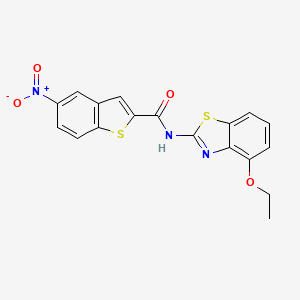
![3-(3-METHOXYPHENYL)-6-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-ONE](/img/structure/B2458470.png)
![4-(benzo[d]thiazol-2-yl)-N-methyl-N-phenylbenzenesulfonamide](/img/structure/B2458472.png)
![5,7-Dihydroxy-2-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-methoxychromen-4-one](/img/structure/B2458473.png)
